REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][C:13]#[N:14].[C:15](=O)([O-])[O-].[K+].[K+].O>CC(=O)CC.[I-].[K+]>[C:13]([CH2:12][CH2:11][CH2:15][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1)#[N:14] |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
BrCCC#N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for 48 hrs
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, 1N sodium hydroxide and water again
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCCOC1=CC=C(CO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |